N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
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Description
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C16H20N6O3S and its molecular weight is 376.44. The purity is usually 95%.
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Mechanism of Action
Target of action
Thiazoles and indoles are found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The mode of action of thiazoles and indoles can vary depending on the specific compound and its targets. For example, some thiazole derivatives have been reported to have antibacterial activity against certain strains of bacteria .
Biochemical pathways
Thiazoles and indoles can affect a variety of biochemical pathways due to their broad-spectrum biological activities. For example, they can have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of action
The molecular and cellular effects of thiazoles and indoles can include inhibiting the growth of bacteria or viruses, reducing inflammation, killing cancer cells, and more .
Properties
IUPAC Name |
N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3S/c1-21-14(24)5-4-13(20-21)22-6-2-3-10(8-22)15(25)19-16-18-11(9-26-16)7-12(17)23/h4-5,9-10H,2-3,6-8H2,1H3,(H2,17,23)(H,18,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNKPLFCPRXBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=NC(=CS3)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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